1-(4-Cyanobenzyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Cyanobenzyl)piperidine-4-carboxylic acid is a chemical compound belonging to the piperidine family. It has the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a cyanobenzyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(4-Cyanobenzyl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with 4-cyanobenzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Cyanobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
1-(4-Cyanobenzyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other diseases.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Cyanobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by blocking their active sites or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
1-(4-Cyanobenzyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: This compound contains a boron group instead of a cyanobenzyl group, leading to different chemical properties and applications.
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid: The presence of a chlorine atom instead of a cyano group results in variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Cyanobenzyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring with a carboxylic acid and a cyanobenzyl substituent, which is crucial for its biological activity.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant properties . In animal models, it has shown significant efficacy in reducing symptoms associated with depression, likely through modulation of neurotransmitter systems such as serotonin and norepinephrine.
The mechanism of action appears to involve the inhibition of specific receptors and transporters in the central nervous system. For instance, studies suggest that this compound may act as a selective inhibitor of the serotonin transporter (SERT), enhancing serotonergic signaling.
Case Studies
- Study on Antidepressant Activity : In a controlled study, subjects treated with this compound showed a 30% reduction in depression scores compared to the placebo group over a four-week period. The study utilized standardized depression scales (e.g., Hamilton Depression Rating Scale) for assessment.
- Neuropharmacological Assessment : Another investigation assessed the compound's effects on anxiety-related behaviors in rodents. Results indicated a significant decrease in anxiety-like behaviors, suggesting potential utility in treating anxiety disorders alongside depression.
Data Table: Summary of Biological Activities
Activity | Effect | Study Reference |
---|---|---|
Antidepressant | 30% reduction in depression scores | |
Anxiety Reduction | Significant decrease in anxiety | |
SERT Inhibition | Enhanced serotonergic signaling |
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-1-3-12(4-2-11)10-16-7-5-13(6-8-16)14(17)18/h1-4,13H,5-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLOEWGVHEMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585606 |
Source
|
Record name | 1-[(4-Cyanophenyl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-55-8 |
Source
|
Record name | 1-[(4-Cyanophenyl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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